BenchChemオンラインストアへようこそ!

Gabapentin

Epilepsy Geriatric Pharmacology Adverse Event Profile

Gabapentin (CAS 60142-96-3) is the preferred API for neurological programs demanding predictable safety. Non-CYP450 metabolism, exclusive renal clearance, and zero enzyme induction make it an unmatched negative control for DDI studies. Its 10-point lower adverse dropout vs. carbamazepine in elderly patients (17% vs. 27%) provides a clinically validated tolerability advantage for late-onset epilepsy formulations. Saturable L-amino acid transporter absorption serves as a proven model for gastroretentive/modified-release technology development. Procure USP-compliant reference standards meeting NLT 13,600 theoretical plates and NMT 7.0% RSD for impurity analysis, or high-purity API for GMP batch release and bioequivalence programs.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 60142-96-3
Cat. No. B195806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabapentin
CAS60142-96-3
Synonyms1-(aminomethyl)cyclohexaneacetic acid
Apo Gabapentin
Apo-Gabapentin
ApoGabapentin
Convalis
gabapentin
Gabapentin Hexal
Gabapentin Ratiopharm
Gabapentin Stada
Gabapentin-ratiopharm
Neurontin
Novo Gabapentin
Novo-Gabapentin
NovoGabapentin
PMS-Gabapentin
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CN
InChIInChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)
InChIKeyUGJMXCAKCUNAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility25.7 [ug/mL] (The mean of the results at pH 7.4)
>100mg/mL
In water, 4.49X10+3 mg/L at 25 °C
Freely soluble in water
Freely soluble in alkaline and acidic solutions

Structure & Identifiers


Interactive Chemical Structure Model





Gabapentin (CAS 60142-96-3) Procurement Guide: Core Physicochemical and Regulatory Specifications


Gabapentin (CAS 60142-96-3), also designated as 1-(aminomethyl)cyclohexaneacetic acid [1], is a synthetic gamma-aminobutyric acid (GABA) analog widely utilized as an anticonvulsant and analgesic agent [2]. Although structurally related to GABA, gabapentin acts primarily by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, thereby modulating calcium influx and reducing excitatory neurotransmitter release . Key physicochemical parameters, essential for solid-state characterization and formulation development, include its zwitterionic nature with pKa values of 3.7 and 10.7, and an experimental n-octanol/water partition coefficient (log P) of -1.25 at pH 7.4 [3]. This compound demonstrates high aqueous solubility (>100 mg/mL), a property that directly influences its dissolution profile and bioequivalence requirements in generic drug manufacturing [3].

Why Gabapentin (CAS 60142-96-3) Cannot Be Arbitrarily Substituted with Other Gabapentinoids or Antiepileptics


Selecting gabapentin as a reference standard or active pharmaceutical ingredient (API) requires precise specification due to quantifiable differences in target binding, pharmacokinetics, tolerability, and drug-drug interaction potential compared to its closest structural and functional analogs. Despite belonging to the same α2δ ligand class, compounds such as pregabalin, carbamazepine, and even gabapentin prodrugs like gabapentin enacarbil exhibit divergent binding affinities, clearance mechanisms, and adverse effect profiles [1]. The generic assumption of interchangeability is further invalidated by gabapentin's unique non-linear, saturable absorption profile and its dependence on the L-amino acid transport system, which contrasts sharply with the linear pharmacokinetics of pregabalin and the predictable exposure of gabapentin enacarbil [2][3]. These distinctions are not merely academic; they translate directly into different dosing regimens, clinical outcomes in specific populations, and regulatory compliance requirements, particularly concerning impurity control under the USP monograph [4][5].

Gabapentin (CAS 60142-96-3) Technical Differentiation: A Head-to-Head Evidence Review for Procurement and Research Selection


Tolerability Advantage in Elderly Populations: Gabapentin vs. Carbamazepine and Lamotrigine

In a randomized, double-blind trial comparing carbamazepine, gabapentin, and lamotrigine in elderly patients (n=94, mean age 72.3 years) with new-onset partial seizures, the dropout rate due to adverse effects was significantly lower for gabapentin compared to the first-line agent carbamazepine. Specifically, the dropout rate for carbamazepine was 27%, while gabapentin demonstrated a more favorable rate of 17% [1]. Although lamotrigine showed the lowest dropout rate at 10%, this data positions gabapentin as a demonstrably better-tolerated alternative to carbamazepine in a population particularly vulnerable to drug-induced adverse events, such as sedation, gait disturbance, and cognitive decline [1].

Epilepsy Geriatric Pharmacology Adverse Event Profile

Pharmacokinetic Linearity and Bioavailability: Gabapentin Immediate-Release vs. Gabapentin Enacarbil

A key limitation of gabapentin (immediate-release) is its saturable, dose-dependent absorption via the L-amino acid transport system, leading to highly non-linear pharmacokinetics and decreasing oral bioavailability as the dose is increased. A meta-analysis of dose-exposure relationships confirmed this non-linearity, with an Emax model best fitting the data (ED50 for bioavailable dose = 3,080 mg/day) [1]. In contrast, gabapentin enacarbil (GEn), a transported prodrug, exhibits linear, dose-proportional pharmacokinetics [1]. A direct clinical pharmacology study quantified this difference in a healthy adult population (n=14): after dose normalization, gabapentin exposure (AUC) from GEn was approximately 1.4-fold higher than from gabapentin immediate-release (GBP-IR) and 2.2-fold higher than from a gastric-retentive formulation (GBP-GR) [2][3]. Furthermore, GEn provided more sustained plasma concentrations with significantly less fluctuation (approximately 4-fold lower peak-to-trough ratio) compared to GBP-GR [2][3].

Pharmacokinetics Bioavailability Prodrugs

Cytochrome P450 Interaction Potential: Gabapentin vs. Carbamazepine

Gabapentin offers a distinct advantage in models of polypharmacy due to its minimal hepatic metabolism and lack of interaction with the cytochrome P450 (CYP) enzyme system. In vitro studies have confirmed that gabapentin does not induce or inhibit major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) at clinically relevant concentrations (Cmax up to 11.6 µg/mL, corresponding to a 3600 mg/day dose) [1]. This is in stark contrast to older antiepileptics like carbamazepine, which is a potent inducer of CYP3A4 and P-glycoprotein, leading to numerous clinically significant drug-drug interactions [2]. This fundamental difference in metabolic clearance pathway—predominantly renal for gabapentin versus extensive hepatic for carbamazepine—provides a clear, mechanism-based rationale for selecting gabapentin in research or clinical scenarios where minimizing pharmacokinetic interaction is a primary concern [3].

Drug-Drug Interactions Hepatic Metabolism Polypharmacy

Binding Affinity at the Therapeutic Target: Gabapentin vs. Pregabalin

While both gabapentin and pregabalin are classified as α2δ ligands, their in vitro binding affinities at the primary therapeutic target are not identical. In a study assessing interactions with the α2δ subunit of voltage-gated calcium channels, gabapentin exhibited a binding affinity (Ki) of 120 nM, whereas pregabalin demonstrated a Ki of 180 nM [1]. This 1.5-fold difference in binding affinity highlights a subtle but measurable distinction at the molecular level. It is important to note that despite gabapentin's higher affinity in this specific assay, the in vivo potency for analgesia in the same study, measured by ED50 for anti-allodynic effect in a rat neuropathic pain model, was 230 µmol/kg (p.o.) for gabapentin compared to 90 µmol/kg for pregabalin [1]. This disconnect underscores the complexity of translating in vitro binding data to in vivo efficacy and reinforces the need for careful compound selection based on the specific endpoint of a study.

Alpha-2-delta Subunit Receptor Binding In Vitro Pharmacology

Specification Compliance: Gabapentin USP Monograph Impurity Control

Procurement of gabapentin for pharmaceutical or analytical applications requires strict adherence to compendial standards, which define acceptable purity and impurity levels. The USP monograph for gabapentin specifies an assay range of 98.0% to 102.0% on an anhydrous basis [1]. Furthermore, it mandates specific limits for related substances, including early- and late-eluting impurities. A validated analytical method using a C18 HPLC column, as described in USP 39, has demonstrated that the analysis of gabapentin can achieve a theoretical plate count of 22,140 for gabapentin-related compound D, which exceeds the USP requirement of not less than (NLT) 13,600 [2]. The percent relative standard deviation (%RSD) for this impurity was 1.4%, well within the USP criterion of not more than (NMT) 7.0% [2]. Meeting these specific, quantifiable system suitability parameters is a non-negotiable requirement for any vendor-supplied gabapentin intended for use in a regulated GMP environment.

Quality Control Impurity Profiling Regulatory Compliance

Validated Application Scenarios for Gabapentin (CAS 60142-96-3) Based on Technical Differentiation Evidence


Development of Geriatric Formulations for Seizure Disorders

Based on clinical evidence demonstrating a 10 percentage-point lower dropout rate due to adverse effects compared to carbamazepine in an elderly population (17% vs. 27%), gabapentin is the preferred API for developing new drug products targeting late-onset epilepsy or seizure management in older adults [1]. Its superior tolerability profile in this demographic, where polypharmacy and age-related physiological changes are common, directly addresses a critical unmet need and provides a strong basis for a differentiated product label claim focused on safety and patient retention.

Reference Standard for Drug-Drug Interaction (DDI) Studies

Gabapentin's unique property of being predominantly renally excreted with no significant inhibition or induction of major CYP450 enzymes (CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4) makes it an ideal negative control or 'clean' comparator in DDI studies [2]. In stark contrast to enzyme-inducing agents like carbamazepine, gabapentin can be used to establish a baseline for non-interaction, allowing researchers to more cleanly isolate and quantify the interaction potential of a co-administered investigational drug that is metabolized via the CYP450 pathway [3].

Pharmacokinetic Modeling of Saturable Absorption Processes

The highly non-linear, dose-dependent oral bioavailability of gabapentin (modeled by an Emax relationship with an ED50 of 3,080 mg/day for bioavailable dose) provides a well-characterized tool for investigating saturable transport mechanisms, specifically L-amino acid transporters [4]. In industrial pharmaceutical sciences, gabapentin can serve as a model compound for developing and validating novel formulation technologies (e.g., gastroretentive or modified-release systems) aimed at overcoming absorption windows and improving the predictability of exposure for drugs with similar biopharmaceutical challenges [5].

Quality Control Benchmark for Compendial HPLC Method Validation

For analytical chemists and quality control laboratories, gabapentin is a benchmark compound for validating HPLC systems against USP compendial requirements. The USP monograph provides explicit, quantifiable system suitability criteria for impurity analysis, including a minimum theoretical plate count (NLT 13,600) and maximum %RSD (NMT 7.0%) for related compound D [6]. Procurement of gabapentin reference standards certified to meet these parameters is essential for ensuring analytical methods are fit for purpose in a GMP-regulated environment, directly supporting batch release and stability testing programs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gabapentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.